molecular formula C9H7Cl2NO2 B14500947 N-(2,6-Dichloro-4-formylphenyl)acetamide CAS No. 62909-67-5

N-(2,6-Dichloro-4-formylphenyl)acetamide

Cat. No.: B14500947
CAS No.: 62909-67-5
M. Wt: 232.06 g/mol
InChI Key: KXMKFXWXFLFPPW-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-4-formylphenyl)acetamide is a chloro-substituted acetamide derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 6-positions and a formyl (-CHO) group at the 4-position.

Properties

CAS No.

62909-67-5

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

N-(2,6-dichloro-4-formylphenyl)acetamide

InChI

InChI=1S/C9H7Cl2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14)

InChI Key

KXMKFXWXFLFPPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichloro-4-formylphenyl)acetamide typically involves the acylation of 2,6-dichloroaniline with acetic anhydride, followed by formylation using a Vilsmeier-Haack reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichloro-4-formylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2,6-Dichloro-4-carboxyphenylacetamide.

    Reduction: 2,6-Dichloro-4-hydroxymethylphenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Dichloro-4-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-4-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Acetamides

Substituent Position and Physical Properties
  • N-(3,4-Dichlorophenyl)acetamide (CAS 2150-93-8): Molecular Formula: C₈H₇Cl₂NO Molecular Weight: 204.05 g/mol Melting Point: 121–124°C Substituents: Chlorine at 3- and 4-positions.
  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2): Molecular Formula: C₁₄H₁₀Cl₃NO Molecular Weight: 314.59 g/mol Substituents: 4-chloro and 2,6-dichloro groups.
Trifluoromethyl-Substituted Analog
  • N-(2,6-Dichloro-4-trifluoromethylphenyl)acetamide: Synthesis: Reacts 2,6-dichloro-4-trifluoromethylaniline with POCl₃ in acetate . Crystal Structure: Monoclinic, space group C2/c, with distinct lattice parameters (a = 19.739 Å, b = 12.018 Å) . Key Difference: The electron-withdrawing trifluoromethyl (-CF₃) group may enhance stability but reduce nucleophilic reactivity compared to the formyl (-CHO) group.

Functional Group Variations

Formyl vs. Methoxy/Nitro Groups
  • N-(2,6-Dichloro-4-methoxyphenyl)acetamide (CAS 136099-55-3): Substituent: Methoxy (-OCH₃) at the 4-position.
  • N-(2,6-Dichlorophenyl)cinnamamide (CAS 306745-88-0):

    • Substituent: Cinnamoyl group instead of acetamide.
    • Application: The extended conjugation may influence UV absorption or antimicrobial activity .
Herbicide Analog: Alachlor
  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
    • Application: Widely used as a herbicide.
    • Structural Insight: The methoxymethyl group and ethyl substituents enhance soil mobility, unlike the rigid formyl group in the target compound .
Antibiotic-like Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Crystal Structure: Exhibits three distinct conformers with dihedral angles (54.8°–77.5°) between dichlorophenyl and pyrazolyl rings, affecting dimer formation via N–H⋯O hydrogen bonds .

Data Table: Key Properties of Selected Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Application/Activity References
N-(2,6-Dichloro-4-formylphenyl)acetamide C₉H₆Cl₂NO₂ 231.06 2,6-Cl, 4-CHO Not reported Pharmaceutical candidate
N-(3,4-Dichlorophenyl)acetamide C₈H₇Cl₂NO 204.05 3,4-Cl 121–124 Chemical intermediate
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 314.59 4-Cl, 2,6-Cl Not reported Diclofenac impurity
N-(2,6-Dichloro-4-trifluoromethylphenyl)acetamide C₉H₆Cl₂F₃NO Not reported 2,6-Cl, 4-CF₃ Not reported Structural studies
Alachlor C₁₄H₂₀ClNO₂ 269.77 2-Cl, 2,6-diethyl, -OCH₃ 39–42 Herbicide

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